molecular formula C6H7BrClN3 B12964187 5-Bromo-4-chloro-N2-methylpyridine-2,3-diamine

5-Bromo-4-chloro-N2-methylpyridine-2,3-diamine

Cat. No.: B12964187
M. Wt: 236.50 g/mol
InChI Key: RDTAUNUBPHPFMJ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-N2-methylpyridine-2,3-diamine: is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and a methylated diamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-N2-methylpyridine-2,3-diamine typically involves multi-step reactions starting from pyridine derivativesSpecific conditions such as the use of bromine and chlorine reagents, along with catalysts and solvents, are crucial for achieving high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-4-chloro-N2-methylpyridine-2,3-diamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for screening in drug discovery .

Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals. It may serve as a lead compound for designing inhibitors or modulators of specific biological targets .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-4-methylpyridine
  • 3-Bromo-2-chloro-6-methylpyridine
  • 5-Bromo-2-hydroxy-4-methylpyridine

Comparison: Compared to these similar compounds, 5-Bromo-4-chloro-N2-methylpyridine-2,3-diamine is unique due to the presence of the N2-methyl group and the diamine functionality. This structural difference imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H7BrClN3

Molecular Weight

236.50 g/mol

IUPAC Name

5-bromo-4-chloro-2-N-methylpyridine-2,3-diamine

InChI

InChI=1S/C6H7BrClN3/c1-10-6-5(9)4(8)3(7)2-11-6/h2H,9H2,1H3,(H,10,11)

InChI Key

RDTAUNUBPHPFMJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=C1N)Cl)Br

Origin of Product

United States

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